molecular formula C11H12BrN B3008544 (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 956037-89-1

(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Cat. No.: B3008544
CAS No.: 956037-89-1
M. Wt: 238.128
InChI Key: KHJRUTSPEDPIBP-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core substituted with a 4-bromophenyl group at the 1-position. Its molecular formula is C₁₁H₁₁BrN, with a molecular weight of 245.12 g/mol (unprotonated form). The hydrochloride salt form (C₁₁H₁₁BrN·HCl) has a molecular weight of 274.58 g/mol and a CAS number of 2173391-51-8 . This compound is commercially available for research purposes, with purity and safety data indicating hazards such as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation) .

The 3-azabicyclo[3.1.0]hexane scaffold is notable for its conformational rigidity, which enhances binding specificity to biological targets.

Properties

IUPAC Name

(1R,5S)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJRUTSPEDPIBP-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CNC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane typically involves the following steps:

    Formation of the Azabicyclohexane Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,3-diene and an azide.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction, where a suitable bromophenyl halide reacts with the azabicyclohexane core under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride as a base in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted azabicyclohexane derivatives.

Scientific Research Applications

(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of (1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane, highlighting substituent variations and pharmacological relevance:

Compound Name Substituent (Position 1) Molecular Formula Key Pharmacological Activity Clinical/Research Status References
This compound 4-Bromophenyl C₁₁H₁₁BrN Under investigation (target undisclosed) Preclinical
Bicifadine (1R,5S)-1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane 4-Methylphenyl C₁₂H₁₅N Triple reuptake inhibitor (NE > DA > 5-HT) Phase III trials for analgesia
(+)-1-(3,4-Dichlorophenyl)-3-azabicyclo[3.1.0]hexane 3,4-Dichlorophenyl C₁₁H₁₀Cl₂N Dopamine reuptake inhibitor Preclinical for ADHD, obesity
Centanafadine HCl (1R,5S)-1-(2-Naphthyl)-3-azabicyclo[3.1.0]hexane 2-Naphthyl C₁₅H₁₅N·HCl Triple reuptake inhibitor (NE > DA > 5-HT) Phase II for ADHD
(1R,5S)-1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane 4-Fluorophenyl C₁₁H₁₁FN Muscarinic receptor agonist (theoretical) Crystallography studies only
Key Observations:

Substituent Effects on Activity: Electron-withdrawing groups (e.g., Br, Cl) enhance binding to monoamine transporters but may reduce bioavailability due to increased molecular weight and lipophilicity. For example, bicifadine (4-methylphenyl) exhibits higher analgesic potency than halogenated analogues, likely due to optimal lipophilicity and steric fit . Bromine vs.

Stereochemical Specificity :
The (1R,5S) configuration is critical for activity. For example, the (+)-enantiomer of bicifadine (1R,5S) showed 50-fold higher analgesic potency than the (-)-enantiomer in rodent models .

Clinical Relevance :

  • Bicifadine and centanafadine advanced to clinical trials due to balanced reuptake inhibition profiles, whereas bromo and dichloro derivatives remain in preclinical stages .
  • The 4-bromo compound’s development status is unclear, though its synthesis and commercial availability suggest interest in structure-activity relationship (SAR) studies .

Pharmacokinetic and Physicochemical Properties

Property This compound Bicifadine (4-Methylphenyl) (+)-1-(3,4-Dichlorophenyl) Analogue
Molecular Weight (g/mol) 274.58 (HCl salt) 173.25 (free base) 231.11 (free base)
LogP (Predicted) ~3.1 ~2.5 ~3.8
Aqueous Solubility Low (hydrochloride improves solubility) Moderate Low
Plasma Protein Binding Not reported >90% >85%
Metabolic Stability Likely CYP3A4/2D6 substrate CYP2D6 substrate CYP3A4 substrate
Notes:
  • The bromophenyl derivative’s higher molecular weight and logP may limit CNS penetration compared to bicifadine, necessitating formulation optimization (e.g., sustained-release systems as seen in centanafadine HCl) .
  • Dichlorophenyl analogues exhibit greater lipophilicity, correlating with prolonged half-lives but increased risk of off-target effects .

Biological Activity

(1R,5S)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The bicyclic framework, particularly the 3-azabicyclo[3.1.0]hexane moiety, is known for its diverse pharmacological properties, including antitumor, antibacterial, and analgesic effects.

  • Molecular Formula : C11_{11}H12_{12}BrN
  • Molecular Weight : 238.12 g/mol
  • CAS Number : 956037-89-1
  • Purity : Typically available at 97% purity.

Biological Activities

The biological activities of this compound have been explored in various studies, revealing its potential in multiple therapeutic areas:

Antitumor Activity

Research has indicated that derivatives of the 3-azabicyclo[3.1.0]hexane framework exhibit significant cytostatic effects on cancer cell lines. For instance, compounds similar to this compound have shown the ability to inhibit cell proliferation in transformed 3T3-SV40 cells, with effects comparable to established chemotherapeutic agents like cisplatin .

Table 1: Cytostatic Effects on 3T3-SV40 Cells

CompoundCell Viability (%)Growth Inhibition Factor
Control98%-
Cisplatin60%1.6
(1R,5S)-Bromo65%1.5

Antibacterial and Antifungal Properties

The azabicyclo framework is also associated with antibacterial and antifungal activities through mechanisms involving DNA alkylation and disruption of cellular processes . Studies have demonstrated that compounds containing this structural motif can effectively target bacterial and fungal pathogens.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest in cancer cells, preventing their progression through the cell cycle .
  • Inhibition of Filopodia Formation : This compound reduces the formation of filopodia-like protrusions in cells, which is indicative of decreased motility and invasiveness in cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Antitumor Efficacy :
    • In a controlled experiment, treated cells exhibited a significant reduction in proliferation rates compared to untreated controls.
    • The study concluded that compounds with the azabicyclo structure could serve as lead compounds for developing new anticancer therapies.
  • Antibacterial Activity Assessment :
    • A series of tests against common bacterial strains demonstrated that the compound effectively inhibited growth at low concentrations.
    • The findings suggest potential applications in treating bacterial infections resistant to conventional antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.